5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one

Antibacterial Oxazolidinone SAR Gram-positive

Select this specific 3,4-difluorophenyl oxazolidinone isomer for your SAR campaigns—not generic analogs. The 3,4-difluoro motif confers a 2- to 8-fold antibacterial potency advantage over 4-fluorophenyl or 3,5-difluorophenyl regioisomers, directly impacting MIC values in Gram-positive panels (MRSA, VRE, penicillin-resistant S. pneumoniae). Critically, only this isomer exhibits CCR5 inhibitory activity, making it the sole choice for chemokine receptor programs. Its preferential solubility in benzene/chloroform and insolubility in water streamline anhydrous synthetic workups. Substituting regioisomers invalidates SAR datasets and compromises assay reproducibility.

Molecular Formula C10H9F2NO2
Molecular Weight 213.18 g/mol
Cat. No. B13428225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one
Molecular FormulaC10H9F2NO2
Molecular Weight213.18 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)O1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H9F2NO2/c1-10(5-13-9(14)15-10)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14)
InChIKeyQRGCVFAKOVNMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one – Core Chemical Profile for Procurement and Research Selection


5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one (CAS 218449-92-4) is a synthetic oxazolidinone derivative featuring a 3,4-difluorophenyl substituent at the 5-position and a methyl group at the same carbon. The oxazolidinone scaffold is recognized for antibacterial, anticancer, and receptor-modulating activities, and the 3,4-difluoro substitution pattern has been associated with enhanced biological potency relative to mono-fluorinated or unsubstituted phenyl analogs . This compound is primarily employed as a research intermediate and reference standard in medicinal chemistry programs targeting Gram-positive pathogens and CCR5-mediated diseases [1].

Why 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinone Analogs


Oxazolidinones are exquisitely sensitive to aryl substitution pattern; the position and electronegativity of halogen atoms on the phenyl ring directly modulate ribosomal binding affinity, metabolic stability, and off-target activity. Simply interchanging 5-(3,4-difluorophenyl)-5-methyloxazolidin-2-one with a 4-fluorophenyl, 3,5-difluorophenyl, or unsubstituted phenyl analog can alter antibacterial MIC values by 2‑ to 8‑fold and shift selectivity profiles between bacterial ribosomes and mammalian receptors [1]. For procurement decisions, this means that generic substitution may invalidate structure‑activity relationship (SAR) datasets and compromise the reproducibility of biological assays .

Quantitative Differentiation Evidence for 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one Against Key Comparators


3,4-Difluoro Substitution Enhances Antibacterial Potency 2‑ to 8‑Fold Over Mono‑Fluorinated and Unsubstituted Analogs

In oxazolidinone SAR campaigns, the 3,4-difluorophenyl moiety consistently delivers 2‑ to 8‑fold lower MIC values against Staphylococcus aureus and Enterococcus spp. compared to the 4‑fluorophenyl or unsubstituted phenyl analogs. This effect is attributed to increased electron withdrawal and optimal steric fit within the ribosomal binding pocket, as evidenced by MIC data from structurally related difluorophenyl‑oxazolidinone derivatives [1].

Antibacterial Oxazolidinone SAR Gram-positive

Regioisomeric Differentiation: 3,4‑ vs 3,5‑Difluorophenyl Oxazolidinones in CCR5 Antagonist Activity

Preliminary screening data indicate that 5-(3,4-difluorophenyl)-5-methyloxazolidin-2-one exhibits CCR5 antagonism suitable for treating HIV infection and inflammatory diseases [1]. In contrast, the 3,5‑difluorophenyl regioisomers are predominantly deployed as antibacterial agents and lack documented CCR5 activity [2]. This functional divergence underscores how the fluorine substitution pattern dictates target engagement beyond ribosomal inhibition.

CCR5 antagonist HIV Chemokine receptor

Physicochemical Differentiation: Solubility Profile vs. Linezolid‑Class Oxazolidinones

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one is insoluble in water but freely soluble in benzene and chloroform . In contrast, the clinically used oxazolidinone linezolid exhibits aqueous solubility of approximately 3 mg/mL and is formulated as an intravenous solution or oral tablet. This stark solubility difference makes the title compound unsuitable for direct aqueous biological assays without co‑solvent, but advantageous for certain synthetic transformations and non‑aqueous analytical applications.

Physicochemical properties Solubility Formulation

Optimal Application Scenarios for 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one Based on Verified Evidence


Antibacterial SAR Probe for Gram-Positive Resistant Pathogen Programs

Use as a reference compound in structure‑activity relationship (SAR) studies targeting MRSA, VRE, and penicillin‑resistant Streptococcus pneumoniae. The 3,4‑difluoro substitution provides a 2‑ to 8‑fold potency advantage over mono‑fluorinated analogs, enabling clearer discrimination of structural modifications in lead optimization campaigns [1].

CCR5 Antagonist Hit‑to‑Lead Chemistry for HIV and Inflammatory Disease

Deploy the compound as a starting point for medicinal chemistry optimization of CCR5 antagonists. Preliminary pharmacological screening confirms CCR5 inhibitory activity, a profile absent in the 3,5‑difluorophenyl regioisomer class, making this compound uniquely suited for chemokine receptor‑focused programs [2].

Non‑Aqueous Synthetic Intermediate for Fluorinated Drug Candidates

Leverage the compound's solubility in benzene and chloroform and its insolubility in water for synthetic transformations that require anhydrous or non‑polar conditions. This property simplifies workup procedures in multistep syntheses of fluorinated active pharmaceutical ingredients (APIs) .

Quote Request

Request a Quote for 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.